molecular formula C9H12O3S B1310620 3-(Phenylsulfonyl)propan-1-ol CAS No. 25062-90-2

3-(Phenylsulfonyl)propan-1-ol

Cat. No.: B1310620
CAS No.: 25062-90-2
M. Wt: 200.26 g/mol
InChI Key: VUGYEHRXNLUETF-UHFFFAOYSA-N
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Description

3-(Phenylsulfonyl)propan-1-ol is an organic compound with the molecular formula C9H12O3S. It belongs to the class of sulfonyl alcohols and is used as a reagent in organic chemistry. This compound is characterized by the presence of a phenyl group attached to a sulfonyl group, which is further connected to a propanol chain. It is primarily utilized in various organic synthesis processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylsulfonyl)propan-1-ol typically involves the reaction of phenylsulfonyl chloride with propanol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{CH}_3\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-(Phenylsulfonyl)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a sulfonyl ketone.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of sulfonyl ketones.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted sulfonyl derivatives.

Scientific Research Applications

3-(Phenylsulfonyl)propan-1-ol finds applications in various fields of scientific research, including:

    Biology: Employed in the synthesis of biologically active molecules and as a building block for drug development.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials

Mechanism of Action

The mechanism of action of 3-(Phenylsulfonyl)propan-1-ol involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonyl group can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. The presence of the phenyl group enhances the compound’s reactivity and stability, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

    Phenylsulfonylmethane: Similar structure but with a shorter carbon chain.

    Phenylsulfonylethanol: Similar structure but with a two-carbon chain.

    Phenylsulfonylbutanol: Similar structure but with a four-carbon chain.

Uniqueness: 3-(Phenylsulfonyl)propan-1-ol is unique due to its three-carbon propanol chain, which provides a balance between reactivity and stability. This makes it particularly useful in a wide range of synthetic applications compared to its shorter or longer chain analogs .

Properties

IUPAC Name

3-(benzenesulfonyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGYEHRXNLUETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455393
Record name 1-Propanol, 3-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25062-90-2
Record name 1-Propanol, 3-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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